molecular formula C17H24N2O2 B267012 3-[(cyclohexylcarbonyl)amino]-N-propylbenzamide

3-[(cyclohexylcarbonyl)amino]-N-propylbenzamide

Katalognummer B267012
Molekulargewicht: 288.4 g/mol
InChI-Schlüssel: KWBXUJXJTJPZDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(cyclohexylcarbonyl)amino]-N-propylbenzamide, also known as CPPB, is a compound that has been extensively studied for its potential therapeutic applications. CPPB is an allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes.

Wirkmechanismus

3-[(cyclohexylcarbonyl)amino]-N-propylbenzamide acts as an allosteric modulator of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. Activation of mGluR5 leads to the activation of various intracellular signaling pathways, including the phosphoinositide 3-kinase (PI3K)/Akt and extracellular signal-regulated kinase (ERK) pathways. 3-[(cyclohexylcarbonyl)amino]-N-propylbenzamide binds to a site on mGluR5 that is distinct from the glutamate binding site and enhances the receptor's response to glutamate, leading to increased activation of downstream signaling pathways.
Biochemical and Physiological Effects
3-[(cyclohexylcarbonyl)amino]-N-propylbenzamide has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons. 3-[(cyclohexylcarbonyl)amino]-N-propylbenzamide has also been shown to increase the number of dendritic spines, which are structures on neurons that are involved in synaptic transmission. In addition, 3-[(cyclohexylcarbonyl)amino]-N-propylbenzamide has been shown to increase the release of dopamine and other neurotransmitters in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

3-[(cyclohexylcarbonyl)amino]-N-propylbenzamide has several advantages for lab experiments. It is a highly specific allosteric modulator of mGluR5, which allows for the selective modulation of this receptor without affecting other glutamate receptors. 3-[(cyclohexylcarbonyl)amino]-N-propylbenzamide is also relatively stable and can be easily synthesized and purified. However, 3-[(cyclohexylcarbonyl)amino]-N-propylbenzamide has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer to animals or cells. In addition, 3-[(cyclohexylcarbonyl)amino]-N-propylbenzamide has a relatively short half-life in vivo, which can limit its effectiveness in certain experimental paradigms.

Zukünftige Richtungen

There are several future directions for research on 3-[(cyclohexylcarbonyl)amino]-N-propylbenzamide. One direction is to further investigate its potential therapeutic applications in neurological and psychiatric disorders. Another direction is to develop more potent and selective allosteric modulators of mGluR5 that have improved pharmacokinetic properties. In addition, future research could investigate the role of mGluR5 and its allosteric modulators in other physiological and pathological processes, such as pain, inflammation, and cancer. Overall, 3-[(cyclohexylcarbonyl)amino]-N-propylbenzamide and its related compounds have the potential to be valuable tools for understanding the role of mGluR5 in health and disease.

Synthesemethoden

The synthesis method of 3-[(cyclohexylcarbonyl)amino]-N-propylbenzamide involves the reaction of 3-aminobenzoic acid with cyclohexanecarbonyl chloride to form 3-(cyclohexylcarbonylamino)benzoic acid. This intermediate is then reacted with propylamine to yield 3-[(cyclohexylcarbonyl)amino]-N-propylbenzamide. The purity and yield of 3-[(cyclohexylcarbonyl)amino]-N-propylbenzamide can be improved by recrystallization and chromatography techniques.

Wissenschaftliche Forschungsanwendungen

3-[(cyclohexylcarbonyl)amino]-N-propylbenzamide has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and traumatic brain injury. 3-[(cyclohexylcarbonyl)amino]-N-propylbenzamide has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety disorders. In addition, 3-[(cyclohexylcarbonyl)amino]-N-propylbenzamide has been studied for its potential use in drug addiction and schizophrenia.

Eigenschaften

Produktname

3-[(cyclohexylcarbonyl)amino]-N-propylbenzamide

Molekularformel

C17H24N2O2

Molekulargewicht

288.4 g/mol

IUPAC-Name

3-(cyclohexanecarbonylamino)-N-propylbenzamide

InChI

InChI=1S/C17H24N2O2/c1-2-11-18-16(20)14-9-6-10-15(12-14)19-17(21)13-7-4-3-5-8-13/h6,9-10,12-13H,2-5,7-8,11H2,1H3,(H,18,20)(H,19,21)

InChI-Schlüssel

KWBXUJXJTJPZDZ-UHFFFAOYSA-N

SMILES

CCCNC(=O)C1=CC(=CC=C1)NC(=O)C2CCCCC2

Kanonische SMILES

CCCNC(=O)C1=CC(=CC=C1)NC(=O)C2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.